An In-depth Technical Guide to the Core Properties of 1,3-Oxazetidine
An In-depth Technical Guide to the Core Properties of 1,3-Oxazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental properties of 1,3-oxazetidine, a four-membered heterocyclic compound. Due to the limited availability of experimental data for the unsubstituted parent compound, this document focuses on the core chemical principles, synthesis methodologies, and characterization techniques as illuminated by its derivatives. The inherent ring strain and the presence of two heteroatoms impart unique reactivity to this scaffold, making it an area of interest for synthetic and medicinal chemistry.
Core Physicochemical Properties
The parent 1,3-oxazetidine is a saturated heterocyclic compound containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. While extensive experimental data for the unsubstituted compound is scarce, its basic molecular properties are established. For comparison, properties of a common derivative, 1,3-oxazetidine-2,4-dione, are also provided.
Table 1: Physicochemical Properties of 1,3-Oxazetidine and a Derivative
| Property | 1,3-Oxazetidine | 1,3-Oxazetidine-2,4-dione |
| CAS Number | 6827-27-6[1][2] | 16783-66-7[3] |
| Molecular Formula | C₂H₅NO[4] | C₂HNO₃[3] |
| Molecular Weight | 59.07 g/mol [1] | 87.03 g/mol [3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Stability and Reactivity
The 1,3-oxazetidine ring is characterized by significant ring strain, which is a key determinant of its reactivity.[1] Theoretical studies indicate that 1,3-oxazetidine is considerably more stable than its 1,2-oxazetidine isomer.[1] However, the inherent strain, comparable to that of cyclobutane, makes the ring susceptible to opening reactions.[1] This reactivity can be harnessed for synthetic purposes, allowing the 1,3-oxazetidine core to serve as a transient intermediate in various chemical transformations.[1]
The presence of both an oxygen and a nitrogen atom within the four-membered ring introduces unique electronic properties and potential for diverse chemical modifications. The reactivity can be significantly influenced by the nature of substituents on the ring.[1]
Synthesis of the 1,3-Oxazetidine Core
The following is a representative protocol for the synthesis of a substituted 1,3-oxazetidine derivative, which illustrates the general principles of the [2+2] cycloaddition approach.
Materials:
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An imine derivative (R¹-CH=N-R²)
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A carbonyl compound (e.g., a ketone or aldehyde, R³-CO-R⁴)
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Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
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Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)
Procedure:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine derivative in the anhydrous solvent.
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Add the carbonyl compound to the solution.
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If a catalyst is used, add the Lewis acid portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
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Stir the reaction mixture at the appropriate temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
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Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
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Extract the product with an organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 1,3-oxazetidine derivative.
Caption: General workflow for the synthesis of substituted 1,3-oxazetidines.
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of 1,3-oxazetidine derivatives.[1] Due to the lack of published spectra for the parent compound, the following tables provide representative data for substituted 1,3-oxazetidines to guide researchers in their characterization efforts.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3-Oxazetidines
| Position | Representative ¹H NMR Range | Representative ¹³C NMR Range |
| C2 | 4.5 - 6.0 | 80 - 100 |
| C4 | 3.0 - 4.5 | 60 - 80 |
| N3-H (if unsubstituted) | Broad singlet, variable | - |
| Substituents | Dependent on the group | Dependent on the group |
Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.
Table 3: Representative IR Absorption Frequencies (cm⁻¹) for 1,3-Oxazetidine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Biological Significance and Drug Development Potential
The biological activity of the parent 1,3-oxazetidine is largely unexplored.[1] However, the azetidine ring, a core component of the 1,3-oxazetidine structure, is a known pharmacophore found in various biologically active compounds and approved drugs.[5][6] The unique conformational constraints and polarity imparted by the four-membered ring can be advantageous in drug design.
The strained nature of the 1,3-oxazetidine ring suggests its potential as a reactive intermediate or a bioisosteric replacement for other functional groups in drug candidates. Further research into the synthesis of diverse 1,3-oxazetidine libraries and their subsequent biological screening is warranted to uncover their therapeutic potential.
Caption: A logical workflow for the discovery of drug candidates based on the 1,3-oxazetidine scaffold.
References
- 1. 1,3-Oxazetidine | 6827-27-6 | Benchchem [benchchem.com]
- 2. 1,3-Oxazetidine | 6827-27-6 [chemicalbook.com]
- 3. 1,3-Oxazetidine-2,4-dione | C2HNO3 | CID 53440532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazetidine | C2H5NO | CID 17776180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
